molecular formula C10H15NO B1266904 2-[(4-Methylbenzyl)amino]ethanol CAS No. 40171-87-7

2-[(4-Methylbenzyl)amino]ethanol

Cat. No. B1266904
CAS RN: 40171-87-7
M. Wt: 165.23 g/mol
InChI Key: UJPXOHXMJDQRLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-[(4-Methylbenzyl)amino]ethanol often involves reactions that introduce the aminoethanol moiety into the molecule. For example, the synthesis of related Schiff bases by condensing aldehydes with aminoethanol derivatives under specific conditions demonstrates the versatility and reactivity of the aminoethanol group in forming stable, complex structures with potential antibacterial activities (Zhu Wen-jie, 2004).

Molecular Structure Analysis

Molecular structure analysis of compounds containing aminoethanol groups often reveals interesting features about their conformation and bonding. For instance, X-ray diffraction studies provide insights into the crystallographic arrangement and the presence of hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (Yongshu Xie et al., 2003).

Chemical Reactions and Properties

Compounds with the 2-[(4-Methylbenzyl)amino]ethanol structure can participate in various chemical reactions, leading to a broad range of derivatives with diverse properties. For example, the iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines to synthesize quinazolines under aerobic oxidative conditions showcase the chemical versatility and potential for generating complex heterocyclic compounds (Kovuru Gopalaiah et al., 2017).

Scientific Research Applications

Decarboxylation of Pyruvate by Thiamine Analogues

  • Context : Investigating the role of thiamine analogues in the decarboxylation of pyruvate.
  • Significance : This research provides insights into the biochemical processes involving thiamine and its analogues, potentially impacting our understanding of metabolic pathways (Yount & Metzler, 1959).

Synthesis and Docking Studies

  • Context : Synthesizing new compounds and studying their binding interactions with specific receptors.
  • Significance : Such studies are crucial in drug development, offering a path to discover new therapeutic agents (Nayak & Poojary, 2019).

Applications in Isoquinoline Syntheses

  • Context : Exploring synthetic routes for heterocyclic compounds.
  • Significance : This contributes to the field of organic synthesis, crucial for developing various pharmaceuticals and industrial chemicals (Kametani et al., 1970).

Development of New Amino-Protective Groups

  • Context : Creating new protective groups for amino acids in peptide synthesis.
  • Significance : Advances in peptide synthesis techniques have broad implications in biochemistry and drug development (Verhart & Tesser, 2010).

Study of Antibacterial Activities

  • Context : Investigating the antibacterial properties of certain Schiff bases.
  • Significance : This research contributes to the ongoing search for new antibacterial agents, which is increasingly important due to antibiotic resistance (Huang Suo-yi & Tian Hua, 2004).

Enzymatic Measurement Techniques

  • Context : Developing methods for measuring compounds like ethanol in biological samples.
  • Significance : Such techniques are vital in clinical diagnostics and research (Cornell & Veech, 1983).

Ring-Opening Polymerization Studies

  • Context : Exploring polymerization processes using aminoalcohols as initiators.
  • Significance : Advances in polymer chemistry have wide-ranging applications, from materials science to biomedicine (Bakkali-Hassani et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methylbenzyl alcohol, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

2-[(4-methylphenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-2-4-10(5-3-9)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPXOHXMJDQRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293759
Record name 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylbenzyl)amino]ethanol

CAS RN

40171-87-7
Record name 2-[[(4-Methylphenyl)methyl]amino]ethanol
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Record name NSC 91876
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Record name NSC91876
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Record name 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Example 7 was repeated using 2-chloroethanol (20.9 g, 0.26 mol, Kodak), 4-methylbenzylamine (32.7 g, 0.27 mol, Aldrich), water (25 mL) and KOH (14.6 g, 0.26 mol). A white solid was crystallized from the concentrated solution. The crystallized product was collected by suction filtration and recrystallized from hexanes. The filtrate was concentrated under reduced pressure and the residue was fractionally distilled using a 7.5 inch vigreux column. The fraction boiling at 140-144° C./9 mm pressure was collected. Total yield 15 g (35% yield). 1H NMR (δ, 360 MHz, CDCl3): 2.32 (s, 3H), 2.51 (broad s, 2H), 2.74 (t, 2H), 3.61 (t, 2H), 3.72 (s, 2H) and 7.142 (m, 4H). 13C NMR (δ, 90 MHz, {1H}, CDCl3): 21.0 (--CH3), 50.5 (--NCH2CH2O--) 53.2 (--NCH2CH2O--), 60.7 (--NCH2Ph), 128.1, 129.1 and 143.0 (--CH2Ph). mp 61-62° C. uncorrected. The title compound was also prepared using the following procedure. In a 2L three-neck flask (equipped with a mechanical stirrer and an addition funnel) ethanolamine (91.6 g, 1.5 mol, Aldrich) and 100 mL of toluene were placed. To this solution was added dropwise 4-methylbenzyl chloride (70.3 g, 0.5 mol, Aldrich). The mixture was stirred for 10 hours at room temperature. Crushed KOH (30.0 g, 0.5 mol) was added and stirring was continued for another 3 hours. Water (300 mL) was added to dissolve all solid. The mixture was poured into a separatory funnel and the toluene layer was separated. The aqueous layer was extracted with 50 mL portions of methylene chloride three times. The combined extracts were dried on anhydrous sodium sulfate and rotovaped to remove the solvents. A white solid was crystallized from the concentrated solution. The crystallized product (34 g) was collected by suction filtration and washed with several mL of toluene. The filtrate was concentrated under reduced pressure and the residue was fractionally distilled using a 7.5 inch vigreux column. The fraction boiling at 140-144° C./9 mm pressure was collected. Total yield isolated 46.5 g (57% yield).
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
32.7 g
Type
reactant
Reaction Step Three
Name
Quantity
14.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
91.6 g
Type
reactant
Reaction Step Six
Quantity
70.3 g
Type
reactant
Reaction Step Seven
Name
Quantity
30 g
Type
reactant
Reaction Step Eight
Name
Quantity
300 mL
Type
solvent
Reaction Step Nine
Quantity
100 mL
Type
solvent
Reaction Step Ten

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